N-(4-tert-Butylphenyl)succinimide
Description
Significance of the Succinimide (B58015) Scaffold in Organic and Medicinal Chemistry
The succinimide scaffold, a five-membered ring containing an imide functional group, is a privileged structure in chemical and biological sciences. This core is found in a wide array of natural products and synthetic molecules with significant biological activities. tandfonline.com Succinimides and their derivatives are recognized as valuable precursors in the synthesis of various organic molecules, including pyrrolidinone and pyrrolidine-based alkaloids. tandfonline.com
In medicinal chemistry, the succinimide ring is a key component of numerous therapeutic agents. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The scaffold's ability to participate in hydrogen bonding and its relatively rigid conformation contribute to its role in molecular recognition at biological targets. nih.govnih.gov For instance, hydroxamic acids, which can be synthesized from N-substituted succinimides, are a critical class of compounds in the development of anticancer drugs due to their ability to inhibit metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). mdpi.combeilstein-archives.org
Contextualization of N-(4-tert-Butylphenyl)succinimide within N-Aryl Succinimide Chemistry
This compound belongs to the broader class of N-aryl succinimides. This class of compounds is characterized by the direct attachment of an aromatic ring to the nitrogen atom of the succinimide core. The nature of the substituent on the aryl ring can significantly modulate the chemical and physical properties of the molecule. researchgate.net
The synthesis of N-aryl succinimides is an active area of research, with various methods being developed to improve efficiency and environmental friendliness. tandfonline.comresearchgate.net Traditional methods often involve the condensation of succinic anhydride (B1165640) with an aromatic amine, followed by cyclodehydration. mdpi.combeilstein-archives.org More recent approaches have explored the use of solid-phase synthesis and green chemistry principles, such as conducting reactions in hot water to avoid organic solvents. tandfonline.comresearchgate.net The tert-butyl group on the phenyl ring of this compound is a bulky, lipophilic substituent that can influence its solubility, reactivity, and biological interactions.
Research Imperatives and Future Directions for this compound
Current research on this compound and related N-aryl succinimides is driven by several key imperatives. A primary focus is the exploration of their potential as building blocks in the synthesis of more complex molecules and materials. The development of novel synthetic methodologies that are both efficient and sustainable remains a priority. tandfonline.comresearchgate.net
Future research directions are likely to involve the investigation of this compound in the context of materials science and medicinal chemistry. For example, its derivatives could be explored as components of novel polymers or as ligands for metal catalysts. In medicinal chemistry, the bulky tert-butyl group may be leveraged to design selective inhibitors of enzymes or protein-protein interactions. acs.org The study of atropisomerism in sterically hindered N-aryl succinimides, such as those with ortho-tert-butylphenyl groups, presents another exciting avenue for research into chiral chemistry. researchgate.netresearchgate.net
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 98604-38-7 | pipharm.comarctomsci.com |
| Molecular Formula | C14H17NO2 | pipharm.comchemicalbook.com |
| Molecular Weight | 231.29 g/mol | pipharm.comchemicalbook.com |
| Purity | 98% | pipharm.com |
| SMILES | O=C1CCC(=O)N1c1ccc(cc1)C(C)(C)C | pipharm.com |
| MDL Number | MFCD00169607 | pipharm.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-tert-butylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-14(2,3)10-4-6-11(7-5-10)15-12(16)8-9-13(15)17/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZGRADPBIJTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Tert Butylphenyl Succinimide and Its Structural Congeners
Direct Synthesis Strategies
Direct synthesis methods for N-(4-tert-Butylphenyl)succinimide typically involve the formation of the imide ring from readily available precursors: a four-carbon dicarboxylic acid or its anhydride (B1165640), and a substituted amine.
Dehydrative Condensation Approaches Utilizing Substituted Amines
One of the fundamental approaches to synthesizing N-substituted succinimides is the direct dehydrative condensation of succinic acid with a primary amine, in this case, 4-tert-butylaniline. This reaction involves the formation of an amide linkage followed by an intramolecular cyclization with the elimination of water to form the stable five-membered imide ring.
The reaction is typically carried out at elevated temperatures to facilitate the dehydration and cyclization steps. While various dehydrating agents and catalysts can be employed, recent methodologies have focused on more environmentally benign conditions. A notable "green" approach involves performing the reaction in hot water without any catalyst. In this method, a mixture of succinic acid and the primary amine is simply stirred in boiling water. researchgate.net The reaction proceeds through the formation of an intermediate ammonium (B1175870) carboxylate salt, which upon heating, dehydrates to the corresponding succinamic acid. Further heating promotes the cyclization to the final N-aryl succinimide (B58015).
A general mechanism for this reaction involves the initial formation of an ammonium salt between succinic acid and the amine. Heating this salt leads to the formation of N-(4-tert-butylphenyl)succinamic acid, which then undergoes intramolecular nucleophilic acyl substitution to form the succinimide ring and a molecule of water. While yields for N-alkyl substituted succinimides are generally high under these conditions, the yields for N-aryl substituted succinimides are often moderate. researchgate.net
| Reactants | Solvent | Conditions | Product | Yield |
| Succinic Acid, Primary Amine | Water | 100 °C, Stirring | N-Aryl Succinimide | Moderate |
Table 1: General Conditions for Dehydrative Condensation in Water. researchgate.net
Formation from Succinic Anhydride and Amines
A more common and often higher-yielding method for the synthesis of N-aryl succinimides is the reaction of succinic anhydride with a primary amine. nih.gov This method avoids the need to remove two molecules of water and typically proceeds under milder conditions than the direct condensation with succinic acid.
The synthesis can be performed as a two-step process or in a one-pot fashion. In the two-step approach, succinic anhydride is first reacted with the amine (e.g., 4-tert-butylaniline) in a suitable solvent like chloroform (B151607) or toluene (B28343) at room temperature or with gentle heating. nih.gov This reaction opens the anhydride ring to form the intermediate N-(4-tert-butylphenyl)succinamic acid in high yield. The subsequent step involves the cyclodehydration of this intermediate. This can be achieved by heating the amic acid, often in the presence of a dehydrating agent such as acetic anhydride or by azeotropic removal of water. nih.gov
Alternatively, a one-pot synthesis can be employed where the amine and succinic anhydride are heated together, sometimes in a high-boiling solvent or neat, to directly form the imide. snnu.edu.cn The initial ring-opening is exothermic and rapid, and subsequent heating drives the cyclization to completion.
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | Succinic Anhydride, 4-tert-Butylaniline | Chloroform, Reflux | 4-((4-(tert-Butyl)phenyl)amino)-4-oxobutanoic acid |
| 2 | 4-((4-(tert-Butyl)phenyl)amino)-4-oxobutanoic acid | Acetic Anhydride or Heat | This compound |
Table 2: Two-Step Synthesis of N-Aryl Succinimides from Succinic Anhydride. nih.gov
Advanced Catalytic Approaches in N-Aryl Succinimide Synthesis
Beyond direct synthesis, significant research has focused on developing advanced catalytic methods to produce N-aryl succinimides with specific stereochemical properties, particularly those exhibiting atropisomerism. Atropisomers are stereoisomers arising from restricted rotation around a single bond, and in N-aryl succinimides, this can occur around the C-N bond connecting the aryl group to the succinimide ring, especially when the aryl group has bulky ortho substituents.
Organocatalytic Desymmetrization Strategies for Atropisomeric Succinimides
Organocatalytic desymmetrization has emerged as a powerful tool for the enantioselective synthesis of complex molecules from simple, prochiral starting materials. In the context of N-aryl succinimides, this strategy is applied to prochiral N-aryl maleimides, which possess a plane of symmetry. A chiral organocatalyst directs a nucleophilic attack to one of the two enantiotopic faces of the maleimide (B117702) double bond, thereby breaking the symmetry and establishing new stereocenters, often with control over the resulting axial chirality. nih.govmdpi.com
A prominent desymmetrization strategy involves the asymmetric Michael addition of a nucleophile to a prochiral N-aryl maleimide. nih.govacs.org This approach can simultaneously generate one or more stereocenters and control the conformation around the C-N chiral axis.
For instance, the remote control of axial chirality in N-(2-tert-butylphenyl)succinimides has been achieved through the vinylogous Michael addition of 3-substituted cyclohexenones to N-(2-tert-butylphenyl)maleimides. acs.orgmdpi.com This reaction, promoted by cinchona alkaloid-derived organocatalysts like 9-amino(9-deoxy)epi-quinine, leads to the formation of atropisomeric succinimides with two adjacent stereocenters in high diastereoselectivity and enantioselectivity. acs.orgnih.gov The catalyst forms a transient chiral enamine with the cyclohexenone, which then attacks the maleimide in a highly stereocontrolled fashion.
Similarly, the organocatalytic desymmetric Michael addition of 3-pyrrolyloxindole to prochiral N-aryl maleimides has been developed to synthesize C-N atropisomers containing pyrrole, oxindole, and succinimide scaffolds. These reactions afford the desired products in good yields with excellent diastereo- and enantioselectivities (>20:1 dr, up to >99% ee). nih.gov
| Nucleophile | Maleimide Substrate | Organocatalyst | Product | Stereoselectivity |
| 3-Substituted Cyclohexenone | N-(2-tert-butylphenyl)maleimide | 9-Amino(9-deoxy)epi-quinine | Atropisomeric Succinimide | High dr and ee |
| 3-Pyrrolyloxindole | Prochiral N-Aryl Maleimide | Quinine-derived Thiourea (B124793) | C-N Atropisomeric Succinimide | >20:1 dr, up to >99% ee |
Table 3: Examples of Asymmetric Michael Additions for Atropisomeric Succinimide Synthesis. nih.govacs.org
Another sophisticated strategy for generating atropisomeric succinimides involves the enantiotopic deprotonation of a prochiral succinimide derivative. This method relies on a chiral base to selectively remove one of two enantiotopic protons, creating a chiral enolate intermediate. Subsequent reaction of this enolate with an electrophile proceeds diastereoselectively to yield an enantioenriched succinimide featuring both central and axial chirality. rsc.org
This approach has been successfully applied to N-aryl succinimides where the prochiral center is the succinimide ring itself. The use of a chiral lithium amide base can effectively desymmetrize the starting material. The resulting atropisomeric enolate intermediate can then be trapped with various electrophiles. This method has been shown to produce the desired enantioenriched succinimides in moderate yields but with good to high diastereoselectivity. rsc.org This strategy provides a powerful means of accessing complex chiral architectures from relatively simple precursors.
Transition Metal-Catalyzed Functionalizations
Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of complex organic molecules, including succinimide derivatives. These methods often provide high levels of selectivity and functional group tolerance under mild reaction conditions.
Rhodium(III)-Catalyzed C-H Functionalization
Rhodium(III) catalysis has proven to be a versatile and powerful method for C-H bond functionalization, enabling the direct formation of carbon-carbon and carbon-heteroatom bonds. nih.gov This approach often utilizes a directing group to achieve high regioselectivity. In the context of succinimide synthesis, Rh(III) catalysts have been employed for the arylation of various substrates. ache-pub.org.rsresearchgate.net The use of pentamethylcyclopentadienyl (Cp*) Rh(III) complexes is particularly noteworthy due to their high catalytic activity and broad substrate scope, often requiring low catalyst loadings and mild reaction conditions. nih.gov The development of chiral cyclopentadienyl (B1206354) ligands has further expanded the utility of Rh(III) catalysis to enantioselective transformations. nih.gov
Research by Han and coworkers demonstrated the synthesis of succinimide-containing chromones, naphthoquinones, and xanthones using Rh(III) catalysis. ache-pub.org.rs This methodology highlights the ability of rhodium catalysis to construct complex heterocyclic systems incorporating the succinimide core. A proposed general mechanism for Rh(III)-catalyzed C-H activation involves the coordination of a directing group to the metal center, followed by ortho C-H bond cleavage to form a rhodacycle intermediate. snnu.edu.cn This intermediate can then react with a variety of coupling partners, such as alkynes or alkenes, to yield the functionalized product. snnu.edu.cn
Manganese(I)-Catalyzed C-H Activation
Manganese, being an earth-abundant and low-cost metal, has garnered significant attention as a catalyst for C-H activation reactions. rsc.orgucc.ie Manganese(I)-catalyzed C-H activation has emerged as a complementary method to those utilizing precious metals like palladium and rhodium. researchgate.net These reactions often proceed via a chelation-assisted mechanism, where a directing group on the substrate facilitates the C-H cleavage step. ucc.ie
A notable application of this methodology is the synthesis of 3-(indol-2-yl)succinimide derivatives, as reported by Liu and colleagues. ache-pub.org.rs This reaction proceeds through the manganese-catalyzed C-H activation of an indole (B1671886) derivative, followed by its coupling with a maleimide. The imine group can act as a crucial directing group for the manganese catalyst, and its subsequent removal under acidic conditions provides access to the corresponding ketones. ucc.ie Mechanistic studies suggest the formation of a seven-membered manganacycle intermediate that plays a key role in the catalytic cycle. researchgate.net
Rhodium-Catalyzed Conjugate Additions
Rhodium-catalyzed conjugate addition reactions represent a powerful and highly enantioselective method for the formation of carbon-carbon bonds. nih.govokstate.educore.ac.uk This strategy has been successfully applied to the synthesis of chiral 3-arylsuccinimides through the 1,4-addition of arylboronic acids to N-substituted maleimides. nih.gov The use of chiral rhodium catalysts, often featuring diaryl-substituted bicyclo[2.2.1]diene ligands, allows for the production of enantioenriched succinimide derivatives in high yields and with excellent enantioselectivity. nih.gov
This method offers a convenient route to a variety of 3-arylsuccinimides and tolerates readily cleavable N-protecting groups, making it a valuable tool for the synthesis of useful synthetic intermediates. nih.gov For instance, this approach has been utilized in the synthesis of biologically active pyrrolidine (B122466) derivatives. nih.gov The rhodium-catalyzed tandem conjugate addition-protonation of potassium trifluoro(organo)borates to dimethyl itaconate also provides a pathway to enantioenriched succinic esters. rsc.org
N-Heterocyclic Carbene (NHC)-Catalyzed Reactions
N-Heterocyclic carbenes (NHCs) have become a prominent class of organocatalysts, capable of mediating a wide array of organic transformations. nih.govnih.govresearchgate.netbeilstein-journals.org A key feature of NHC catalysis is their ability to induce umpolung (polarity reversal) of aldehydes, transforming them into acyl anion equivalents. nih.govresearchgate.net This reactivity has been harnessed for the synthesis of succinimide derivatives.
One such application is the NHC-catalyzed intermolecular Stetter reaction of aromatic aldehydes with N-substituted itaconimides. nih.govresearchgate.net This reaction affords valuable succinimide derivatives containing 1,4- and 1,5-dicarbonyl scaffolds in good to excellent yields. nih.govresearchgate.net The reaction demonstrates a delicate balance between the desired Stetter reaction and a competing isomerization of the itaconimide double bond. nih.govresearchgate.net Another approach involves the NHC-catalyzed ring expansion of 4-formyl-β-lactams, providing a facile route to succinimide derivatives under mild conditions with low catalyst loading. nih.gov
Synthesis of Derivatized N-(4-tert-Butylphenyl)succinimides
The synthesis of derivatized N-(4-tert-butylphenyl)succinimides can be achieved through various synthetic strategies. A novel approach to chiral succinimides involves the desymmetrization of an N-ortho-tert-butylphenyl succinimide using a chiral lithium amide. rsc.org This process generates a putative atropisomeric intermediate enolate, which can be subsequently alkylated. rsc.org
Another strategy involves the Michael addition reaction of carbon nucleophiles to N-(2-tert-butylphenyl)maleimides. researchgate.net This desymmetrization approach, often catalyzed by cinchona alkaloids, allows for the remote control of the stereogenic chiral axis and the simultaneous construction of adjacent quaternary and tertiary stereocenters, leading to axially chiral succinimides in high yields. researchgate.net Furthermore, the synthesis of bis(4-tert-butylphenyl)iodonium hexafluoroantimonate, a known catalyst for photopolymerization, has been reported, which could have implications for the synthesis of polymers incorporating the this compound moiety. sacredheart.edu
Interactive Data Table of Synthetic Methodologies
| Methodology | Catalyst/Reagent | Substrates | Products | Key Features | Reference(s) |
| Rhodium(III)-Catalyzed C-H Functionalization | [Cp*RhCl₂]₂ | Arenes, Alkenes, Alkynes | Functionalized Succinimides | High regioselectivity, mild conditions, broad scope. | nih.govache-pub.org.rssnnu.edu.cn |
| Manganese(I)-Catalyzed C-H Activation | MnBr(CO)₅ | Indoles, Maleimides | 3-(Indol-2-yl)succinimides | Earth-abundant metal, chelation-assisted. | ache-pub.org.rsucc.ieresearchgate.net |
| Rhodium-Catalyzed Conjugate Addition | Rh(I)/Diene Ligands | Arylboronic Acids, Maleimides | Chiral 3-Arylsuccinimides | High enantioselectivity, access to chiral intermediates. | nih.govokstate.educore.ac.uk |
| NHC-Catalyzed Stetter Reaction | N-Heterocyclic Carbene | Aromatic Aldehydes, Itaconimides | Succinimide Derivatives | Organocatalytic, umpolung reactivity. | nih.govresearchgate.net |
| NHC-Catalyzed Ring Expansion | N-Heterocyclic Carbene | 4-Formyl-β-lactams | Succinimide Derivatives | Facile ring expansion, mild conditions. | nih.gov |
| Asymmetric Desymmetrization | Chiral Lithium Amide | N-ortho-tert-butylphenyl succinimide | Chiral Succinimides | Generation of atropisomeric enolates. | rsc.org |
| Michael Addition Desymmetrization | (DHQD)₂Pyr | N-(2-tert-butylphenyl)maleimides | Axially Chiral Succinimides | Remote stereocontrol, axial chirality. | researchgate.net |
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Methodologies
Spectroscopic methods are fundamental in elucidating the structure of N-(4-tert-Butylphenyl)succinimide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a comprehensive picture of its atomic arrangement and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.
¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The protons of the succinimide (B58015) ring typically appear as a singlet at approximately 2.8 ppm. The aromatic protons on the phenyl ring show characteristic splitting patterns in the aromatic region of the spectrum, usually between 7.0 and 7.5 ppm. The tert-butyl group gives rise to a strong singlet signal in the upfield region, typically around 1.3 ppm, due to the magnetic equivalence of the nine protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the carbonyl carbons of the succinimide ring are typically observed downfield, often above 170 ppm. The succinimide methylene (B1212753) carbons usually resonate around 28-30 ppm. The aromatic carbons exhibit signals in the range of 120-150 ppm, with the carbon attached to the tert-butyl group showing a distinct chemical shift. The quaternary carbon and the methyl carbons of the tert-butyl group have characteristic signals around 34 ppm and 31 ppm, respectively.
Table 1: NMR Spectroscopic Data for this compound and Related Compounds.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| This compound | ~1.3 (s, 9H, C(CH₃)₃), ~2.8 (s, 4H, CH₂CH₂), ~7.1-7.5 (m, 4H, Ar-H) | ~28.5 (CH₂CH₂), ~31.3 (C(CH₃)₃), ~34.8 (C(CH₃)₃), ~126.4 (Ar-C), ~128.8 (Ar-C), ~136.8 (Ar-C), ~152.8 (Ar-C), ~176-177 (C=O) |
| Succinimide nist.gov | 2.73 (s, 4H) | 29.1, 177.6 |
| N-Phenylsuccinimide nist.gov | 2.9 (s, 4H), 7.3-7.5 (m, 5H) | Not specified |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of this compound is characterized by several key absorption bands. nist.gov The most prominent are the strong absorptions corresponding to the carbonyl (C=O) groups of the succinimide ring, which typically appear in the region of 1700-1770 cm⁻¹. The C-N stretching vibration of the imide group is also observable. The aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the succinimide ring and the tert-butyl group appear just below 3000 cm⁻¹. Bending vibrations for the aromatic ring and the alkyl groups are also present at lower frequencies.
Table 2: Key IR Absorption Bands for this compound and Related Structures.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Symmetric and Asymmetric Stretching | 1700 - 1770 |
| C-N (Imide) | Stretching | 1350 - 1390 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2970 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. nist.govlcms.czhmdb.ca In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. Common fragmentation pathways may involve the cleavage of the tert-butyl group, leading to a significant peak at [M-57]⁺. Other fragmentations could include the breaking of the succinimide ring. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound and its fragments. rsc.org
Table 3: Expected Mass Spectrometry Data for this compound.
| Ion | m/z (Mass-to-charge ratio) | Description |
|---|---|---|
| [M]⁺ | 231.1259 | Molecular Ion |
| [M-15]⁺ | 216.1024 | Loss of a methyl group (CH₃) |
| [M-57]⁺ | 174.0660 | Loss of a tert-butyl group (C₄H₉) |
| [C₈H₉N]⁺ | 119.0735 | Fragment corresponding to tert-butylaniline radical cation |
| [C₄H₅NO₂]⁺ | 99.0320 | Succinimide radical cation |
X-ray Crystallography of N-Aryl Succinimides and Related Structures
Determination of Molecular Geometry and Bond Parameters
X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystal. nih.gov In N-aryl succinimides, the succinimide ring is generally found to be nearly planar. The phenyl ring is typically not coplanar with the succinimide ring, with a significant dihedral angle between the two ring systems. This twist is due to steric hindrance between the ortho protons of the phenyl ring and the carbonyl oxygen atoms of the succinimide ring.
Key bond lengths and angles within the succinimide ring are consistent with those of other cyclic imides. The C-N bond lengths are typically around 1.4 Å, and the C=O bond lengths are approximately 1.2 Å. The bond angles within the five-membered ring are close to the ideal sp³ and sp² values, with some deviation due to ring strain.
Analysis of Crystal Packing and Intermolecular Interactions
The way molecules are arranged in a crystal lattice is determined by intermolecular forces. nih.gov In N-aryl succinimides, crystal packing is often governed by a combination of weak hydrogen bonds and van der Waals interactions. C-H···O hydrogen bonds, involving the methylene protons of the succinimide ring and the carbonyl oxygen atoms of neighboring molecules, are commonly observed.
Pi-stacking interactions between the aromatic rings of adjacent molecules can also play a role in stabilizing the crystal structure. The presence of the bulky tert-butyl group in this compound would likely influence the crystal packing by creating steric demands that affect how the molecules can arrange themselves, potentially leading to less efficient packing compared to unsubstituted N-phenylsuccinimide.
Stereochemical Aspects: Atropisomerism in N-(tert-Butylphenyl)succinimides
Atropisomerism is a type of axial chirality that arises from restricted rotation, or hindered rotation, around a single bond. In the context of N-aryl succinimides, this phenomenon is particularly prominent when a bulky substituent is present at the ortho-position of the N-aryl group, which creates a significant energy barrier to rotation around the C(aryl)–N bond. acs.orgnih.govsnnu.edu.cn The presence of a tert-butyl group at the ortho-position (forming N-(2-tert-butylphenyl)succinimide) is a classic example that establishes a stable stereogenic axis. nih.govsnnu.edu.cnacs.org The desymmetrization of prochiral N-(2-tert-butylphenyl)maleimides has emerged as a powerful strategy for the synthesis of these C–N atropisomers, often with simultaneous control over newly formed stereocenters. snnu.edu.cnacs.orgmdpi.com
The formation of a stable chiral axis in N-(2-tert-butylphenyl)succinimides is predicated on the steric hindrance imposed by the ortho-tert-butyl group, which restricts free rotation around the C–N bond. nih.govresearchgate.net This rotational barrier allows for the isolation of stable, non-interconverting rotational isomers (atropisomers). Catalytic enantioselective desymmetrization of the corresponding prochiral N-(2-tert-butylphenyl)maleimides is the predominant strategy to control the absolute configuration of this C–N axis. nih.govsnnu.edu.cn
Organocatalysis has proven to be a highly effective tool for this purpose. Bencivenni and coworkers demonstrated that cinchona alkaloid derivatives can catalyze the vinylogous Michael addition of 3-substituted cyclohexenones to N-(2-tert-butylphenyl)maleimides. mdpi.com In this reaction, a primary amine catalyst derived from a cinchona alkaloid, such as 9-amino(9-deoxy)epi-quinine, activates the ketone to form a chiral enamine intermediate. acs.orgmdpi.com This intermediate then attacks one of the two prochiral faces of the maleimide (B117702) double bond. The bulky tert-butyl group on the aryl ring directs the nucleophilic attack to the less sterically hindered face, thereby controlling the formation of the distal C–N stereogenic axis. nih.govmdpi.com
Another powerful approach involves the use of N-Heterocyclic Carbene (NHC) catalysis. Research by Biju and coworkers has shown that NHC-catalyzed desymmetrization of N-aryl maleimides can produce axially chiral N-aryl succinimides. beilstein-journals.org For instance, an intermolecular Stetter-aldol cascade reaction between dialdehydes and N-aryl maleimides, followed by oxidation, yields C–N axially chiral N-aryl succinimides bearing a spirocyclic ring skeleton with excellent enantioselectivity. nih.gov The stereochemical outcome is dictated by the chiral environment created by the NHC catalyst during the crucial C-C bond-forming step. beilstein-journals.org
Metal-based catalytic systems have also been employed. Feng and coworkers developed a chiral N,N'-dioxide-Sc(III) complex for the catalytic enantioselective Michael addition of unprotected 3-substituted-2-oxindoles to N-(2-tert-butylphenyl)maleimides. nih.gov This method successfully created oxindole-succinimide structures containing a C–N chiral axis with good to excellent diastereo- and enantioselectivities. nih.gov Similarly, rhodium-catalyzed C–H alkylation of benzamides with N-arylmaleimides has been used to generate N-aryl succinimides with both an axially chiral axis and a central chirality in a single step. nih.gov
The table below summarizes selected catalytic systems used for the atroposelective synthesis of N-(2-tert-butylphenyl)succinimides via desymmetrization of the corresponding maleimide.
| Catalyst/Method | Nucleophile/Reaction Type | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 9-Amino(9-deoxy)epi-quinine | Vinylogous Michael Addition (3-Substituted Cyclohexenones) | Good | Variable | High | acs.orgmdpi.com |
| Chiral N,N'-Dioxide-Sc(III) | Michael Addition (Oxindoles) | Good | Good to Excellent | Good to Excellent | nih.gov |
| N-Heterocyclic Carbene (NHC) | Stetter-Aldol Cascade (Dialdehydes) | Good | N/A (Spiro) | Excellent | nih.gov |
| Squaramide Cinchonidine | Michael Addition (Oxindoles) | High | High | High | thieme-connect.com |
A key advantage of the desymmetrization strategies applied to N-(2-tert-butylphenyl)maleimides is the ability to not only control the C–N axial chirality but also to simultaneously construct multiple new stereogenic centers. acs.orgacs.org The reactions inherently functionalize the C=C double bond of the maleimide ring, converting two sp² carbons into sp³ stereocenters within the newly formed succinimide ring. This allows for the synthesis of highly complex molecular architectures in a single, efficient step. researchgate.net
For example, the Michael addition of nucleophiles to N-(2-tert-butylphenyl)maleimides results in the formation of two adjacent stereocenters—one of which can be a quaternary center, depending on the nucleophile. researchgate.netthieme-connect.com Bencivenni and colleagues demonstrated that the Michael addition of N-(tert-butoxycarbonyl)-3-phenyloxindoles, catalyzed by a squaramide-cinchonidine organocatalyst, leads to axially chiral succinimides with adjacent quaternary and tertiary stereocenters. thieme-connect.com The catalyst was fundamental in achieving remote control over the stereogenic axis while concurrently setting the configuration of the two new stereocenters with high diastereoselectivity and enantioselectivity. thieme-connect.comresearchgate.net
Cycloaddition reactions are another powerful method for generating multiple stereogenic elements. A phosphine-catalyzed [3+2] cycloaddition of Morita-Baylis-Hillman (MBH) carbonates with N-(2-tert-butylphenyl)maleimides was developed to construct bicyclic N-aryl succinimide derivatives. acs.org This process stereospecifically and enantioselectively creates three contiguous chiral centers in the product, in addition to the remote C–N atropisomeric axis. acs.org Similarly, Wang et al. reported a silver(I)-catalyzed atroposelective [3+2] cycloaddition of azomethine ylides with N-(2-tert-butylphenyl)maleimide. nih.gov This reaction provides enantioenriched octahydropyrrolo[3,4-c]pyrrole (B1259266) derivatives, which feature a C–N chiral axis and multiple stereocenters, with excellent diastereo- and enantioselectivity. nih.gov
These synthetic strategies highlight the efficiency of desymmetrization in building molecular complexity. The catalyst orchestrates a complex stereochemical event where the formation of the remote axial chirality is linked to the creation of central chirality, providing access to valuable and structurally diverse chiral building blocks. researchgate.netresearchgate.net
The following table presents examples of reactions that construct multiple stereogenic elements in N-(2-tert-butylphenyl)succinimide derivatives.
| Reaction Type | Catalyst | Stereogenic Elements Formed | Yield | Stereoselectivity (d.r. / ee) | Reference |
|---|---|---|---|---|---|
| Michael Addition of Oxindoles | Squaramide Cinchonidine | 1 C-N axis, 1 quaternary center, 1 tertiary center | up to 99% | up to 99:1 d.r., 99% ee | thieme-connect.com |
| Vinylogous Michael Addition | 9-Amino(9-deoxy)epi-quinine | 1 C-N axis, 2 adjacent tertiary centers | up to 99% | >95:5 d.r., up to 99% ee | acs.orgmdpi.com |
| [3+2] Cycloaddition of MBH Carbonates | Chiral Phosphine | 1 C-N axis, 3 continuous tertiary centers | Moderate to Excellent | up to >99% ee | acs.org |
| [3+2] Cycloaddition of Azomethine Ylides | Ag(I) / Chiral Ligand | 1 C-N axis, multiple centers in bicyclic product | High | Excellent d.r. and ee | nih.gov |
| Stetter-Aldol Cascade | N-Heterocyclic Carbene (NHC) | 1 C-N axis, 1 spirocyclic quaternary center | Good | up to 96% ee | nih.govrsc.org |
Computational Studies and Mechanistic Insights
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is frequently employed to map out reaction pathways, determine the geometries of intermediates and transition states, and calculate reaction energies. sumitomo-chem.co.jpescholarship.org For succinimide (B58015) derivatives, DFT calculations have been crucial in understanding reaction mechanisms such as cycloadditions and Michael additions. nih.govmdpi.com
In studies on related N-aryl maleimides, DFT calculations have helped to elucidate reaction mechanisms catalyzed by organocatalysts like guanidines or cinchona alkaloids. nih.govacs.orgrsc.org For instance, in the desymmetrization of N-(2-tert-butylphenyl)maleimides, DFT studies have detailed the catalytic cycle, including the formation of dienamine intermediates and the role of co-catalysts. acs.org These calculations illustrate how the catalyst activates the reactants and facilitates the reaction through a lower energy pathway. rsc.orgacs.org The choice of functional and basis set in DFT is critical for obtaining accurate results that align with experimental data. sumitomo-chem.co.jp Functionals like B3LYP and PBE0 are commonly used for these types of investigations. researchgate.net
While direct DFT studies on the reaction mechanisms of N-(4-tert-Butylphenyl)succinimide are not extensively documented, the principles derived from studies on analogous compounds are highly relevant. The electronic properties of the succinimide ring and the steric and electronic influence of the 4-tert-butylphenyl group can be effectively modeled to predict its behavior in various chemical transformations.
Table 1: Common DFT Functionals and Basis Sets in Mechanistic Studies
| Functional/Basis Set | Application Notes |
| B3LYP | A popular hybrid functional that often provides a good balance of accuracy and computational cost for organic reaction mechanisms. researchgate.net |
| PBE0 | Another hybrid functional known for slightly higher accuracy than B3LYP in some cases. researchgate.net |
| ωB97X-D | A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for systems where non-covalent interactions are important. acs.org |
| 6-31G * | A Pople-style basis set that includes polarization functions on heavy atoms, commonly used for geometry optimizations. pku.edu.cn |
| 6-311++G(d,p) | A larger basis set that includes diffuse functions and polarization functions on all atoms, often used for more accurate energy calculations. nih.gov |
| def2-TZVP | A triple-zeta valence basis set with polarization, offering high accuracy for a wide range of chemical systems. mdpi.com |
This table is generated based on computational methods reported for related compounds.
Theoretical Investigations of Transition States and Stereoselectivity
A significant area of computational research for N-aryl imides revolves around understanding the origins of stereoselectivity. The presence of a bulky substituent on the phenyl ring, such as a tert-butyl group, can lead to hindered rotation around the C-N single bond, resulting in atropisomerism (axial chirality). nih.gov Theoretical calculations are essential for analyzing the transition states that lead to the formation of specific stereoisomers.
For the related N-(2-tert-butylphenyl)maleimides, computational studies have been instrumental in explaining the high levels of enantioselectivity observed in desymmetrization reactions. nih.govacs.org DFT calculations of transition state geometries revealed that stereoselectivity arises from a combination of steric hindrance and non-covalent interactions, such as hydrogen bonding and π-stacking, between the substrate, catalyst, and co-catalyst. acs.orgrsc.org The catalyst effectively shields one face of the maleimide (B117702), directing the nucleophilic attack to the other face. nih.gov
In a vinylogous Michael addition catalyzed by 9-amino(9-deoxy)epi-quinine, DFT models showed that an acidic co-catalyst was crucial for creating a closed, organized transition state. acs.org This arrangement locks the geometry and activates both the nucleophile and the electrophile, leading to a highly stereoselective outcome. acs.org The energy difference between competing transition states, which lead to different stereoisomers, can be calculated to predict the enantiomeric excess, often with good agreement with experimental results. While the 4-tert-butyl group in this compound does not induce atropisomerism in the same way as a 2-tert-butyl group, its steric and electronic presence still influences the transition states of reactions at the succinimide ring, affecting diastereoselectivity.
Molecular Modeling of this compound Interactions
Molecular modeling encompasses a range of computational techniques used to study how molecules interact with each other. This includes molecular docking to predict binding modes with receptors and simulations to understand intermolecular forces in condensed phases. nih.govresearchgate.net
While specific docking studies for this compound are not widely published, research on structurally similar compounds highlights the utility of this approach. For example, molecular docking has been used to study the interactions of N-(4-tert-butylphenyl) derivatives with biological targets like transient receptor potential vanilloid 1 (TRPV1) antagonists and DNA gyrase. researchgate.neteurjchem.com These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding affinity. researchgate.net The 4-tert-butylphenyl group often plays a significant role by fitting into hydrophobic pockets of the receptor binding site. researchgate.netnih.gov
Chemical Reactivity and Transformations of N 4 Tert Butylphenyl Succinimide Derivatives
Conversion of Succinimide (B58015) Derivatives into Other Chemical Entities
The succinimide core, particularly in N-aryl substituted derivatives, is a key precursor for generating a range of more complex structures. The reactivity of the maleimide (B117702) precursor is often harnessed to create stereochemically rich succinimides, which can then be further transformed.
One primary transformation is the asymmetric desymmetrization of N-arylmaleimides, such as the N-(tert-butylphenyl) substituted variants, through Michael addition reactions. researchgate.net The addition of various carbon nucleophiles to the maleimide double bond leads to the formation of highly functionalized succinimides. This method is effective for creating succinimides with adjacent quaternary and tertiary stereocenters. researchgate.net
Another significant conversion involves the palladium-catalyzed hydrosilylation of N-arylmaleimides. This reaction introduces a silyl (B83357) group to the succinimide ring, creating enantiomerically enriched silyl succinimides. nih.gov These silyl succinimides are not merely final products but act as intermediates for further transformations. For example, they can be converted into chiral N-aryl amino alcohols through oxidation processes like the Fleming-Tamao oxidation, a transformation that offers an entry point to precursors for biologically active molecules. nih.gov Under different oxidative conditions, these silyl succinimides can also undergo desilylation to yield compounds like 1-phenyl-pyrrolidine-2,5-dione. nih.gov
The succinimide moiety itself can undergo transformations. For instance, under visible-light-mediated conditions, succinimide can react with other molecules, such as a drug molecule like Celecoxib, to form new coupled products. nih.gov This indicates the potential for deoxygenative functionalization of the carbonyl groups within the succinimide ring, expanding its synthetic versatility. nih.gov
| Starting Material | Reagents/Conditions | Product Type | Key Feature of Transformation | Reference |
|---|---|---|---|---|
| N-(2-tert-butylphenyl)maleimide | Carbon nucleophiles, (DHQD)2Pyr catalyst | Axially chiral succinimide | Asymmetric Michael addition for desymmetrization. | researchgate.net |
| N-arylmaleimide | Arylsilane, Palladium catalyst, Chiral phosphoramidite (B1245037) ligand | Enantiomerically enriched silyl succinimide | Stereospecific Si-C coupling via hydrosilylation. | nih.gov |
| Enantiomerically enriched silyl succinimide | Fleming-Tamao oxidation conditions | Chiral N-aryl amino alcohol | Oxidative cleavage of C-Si bond to C-O bond. | nih.gov |
| Succinimide | Visible light, p-toluenesulfonanilide | N-substituted succinimide derivative | Deoxygenative coupling reaction. | nih.gov |
Reaction Mechanisms Governing Functional Group Transformations
The transformations of N-(tert-butylphenyl)succinimide derivatives are governed by sophisticated reaction mechanisms that allow for high levels of stereocontrol.
In the organocatalytic Michael addition to N-arylmaleimides, the mechanism relies on the principle of desymmetrization. A chiral catalyst, such as a quinine-derived thiourea (B124793) or (DHQD)2Pyr, activates the reaction. researchgate.net The catalyst creates a chiral environment that directs the incoming nucleophile to one of the two prochiral faces of the maleimide double bond. This process establishes new stereocenters and can simultaneously control the orientation of the N-aryl group, leading to the formation of atropisomers with a hindered C-N bond. researchgate.net The reaction proceeds under mild conditions, often at low temperatures (-78°C) to maximize stereoselectivity. researchgate.net
The palladium-catalyzed hydrosilylation of maleimides to form silyl succinimides follows a different, metal-mediated pathway. The reaction is believed to proceed through the formation of an H-Pd-Si intermediate. nih.gov This active species is generated from a palladium precursor and a chiral ligand, such as a TADDOL-derived phosphoramidite. The chiral ligand creates a specific "cavity-type" structure that is crucial for achieving high enantioselectivity. nih.gov The mechanism involves the stereospecific migratory insertion of the maleimide olefin into the palladium-hydride or palladium-silyl bond within this chiral pocket, followed by reductive elimination to yield the final silyl succinimide product. The absolute configuration of the product is highly dependent on the steric properties of the chiral ligand. nih.gov
Visible-light-mediated deoxygenative transformations represent another mechanistic class. nih.gov These reactions typically involve an energy transfer process. A photosensitizer absorbs visible light and transfers energy to a substrate, in this case, a 1,2-dicarbonyl compound, to generate a reactive triplet state. This excited state can then undergo coupling with other substrates, like succinimide. The process is challenging due to the high bond dissociation energy of the C=O double bonds, but this photocatalytic approach provides an alternative pathway to activate these functional groups without harsh reagents. nih.gov
Synthetic Utility in Complex Molecular Architectures
The primary synthetic value of N-(4-tert-butylphenyl)succinimide and related derivatives lies in their application as scaffolds for constructing molecules with complex, three-dimensional structures and specific stereochemistry.
A major area of utility is in the synthesis of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. researchgate.net The bulky tert-butyl group on the phenyl ring creates significant rotational hindrance around the C-N bond connecting the phenyl and succinimide rings. By controlling the introduction of substituents onto the succinimide ring through reactions like asymmetric Michael additions, chemists can control this axial chirality. researchgate.net These C-N atropisomers are valuable molecular templates and have potential applications as chiral ligands and catalysts in other asymmetric reactions. researchgate.net
The silyl succinimides generated from catalytic hydrosilylation serve as versatile intermediates in the synthesis of complex molecules. nih.gov The silyl group can act as a removable placeholder or a masked functional group. Its subsequent transformation, for instance into a hydroxyl group via Fleming-Tamao oxidation, allows for the stereospecific synthesis of chiral amino alcohols. nih.gov These amino alcohols are important structural motifs found in many biologically active natural products and pharmaceuticals. nih.gov This demonstrates the role of the succinimide derivative as a chiral building block that can be elaborated into more complex and medicinally relevant targets.
Broader Applications of the Succinimide Scaffold and Its N Aryl Derivatives
Role in Polymer Science and Materials Engineering
The unique chemical characteristics of the succinimide (B58015) scaffold make it a valuable component in the design and synthesis of advanced polymers and materials. Its derivatives are used to create polymers with enhanced physical properties and to functionalize materials for specialized applications. acs.orgkuey.net
The succinimide moiety is a key building block in the synthesis of high-performance polymers. Polysuccinimide (PSI), a polyimide formed through the thermal polycondensation of aspartic acid, is a notable example. researchgate.netwikipedia.org PSI is a water-insoluble but biodegradable polymer, making it an environmentally friendly precursor for various functional polymers. researchgate.netwikipedia.org Its high molecular dipole moment and the presence of carbonyl groups facilitate strong molecular interactions, which can be leveraged in advanced material composites. researchgate.net
Research has demonstrated that incorporating the succinimide structure into polymer backbones can significantly enhance their properties. For instance, polyimide resins containing the succinimide scaffold exhibit excellent thermal stability, finding use in materials for demanding applications such as in the aerospace industry. kuey.net Furthermore, polymeric materials based on alkenylsuccinimides have been developed as effective anticorrosive coatings for metal structures in the construction industry. nanobuild.rudoaj.org The introduction of heteroatoms like nitrogen and oxygen via the succinimide group improves adhesion and chemical resistance, thereby increasing the durability and protective properties of the coatings. nanobuild.rudoaj.org
| Polymer Type | Precursor(s) | Key Properties | Applications | Citations |
| Polysuccinimide (PSI) | Aspartic Acid | Biodegradable, Water-Insoluble, Reactive Precursor | Drug delivery, Film coatings, Scaffolding materials | researchgate.net, wikipedia.org |
| Polyimide Resins | Succinimide derivatives | High Thermal Stability | Aerospace materials | kuey.net |
| Polymeric Alkenylsuccinimides | Alkenylsuccinic anhydride (B1165640), Polyamines | Anticorrosive, High Adhesion, Chemical Resistance | Lubricating coatings, Protective coatings for metal | nanobuild.ru, doaj.org |
In the field of biomaterials and tissue engineering, the succinimide scaffold plays a crucial role in modifying surfaces to improve their biological performance. ontosight.ainih.gov Synthetic polymers like poly(lactic acid) (PLA) and poly(glycolic acid) (PGA), while useful for creating scaffolds, often lack the necessary surface cues for optimal cell adhesion and growth. nih.gov Succinimide chemistry provides a powerful tool to bridge this gap.
A widely used strategy involves N-hydroxysuccinimide (NHS) esters, which can be used to activate carboxylic acid groups on a material's surface. mdpi.comresearchgate.net These activated NHS esters readily react with primary amines found in proteins and peptides, allowing for the covalent immobilization of bioactive molecules onto the scaffold surface. mdpi.comnih.gov This technique has been extensively applied to functionalize hydrogels and other biomaterials with cell-adhesive peptides, such as the Arginine-Glycine-Aspartic acid (RGD) sequence. researchgate.netd-nb.info The presence of these peptides on the scaffold mimics the natural extracellular matrix (ECM), promoting cell attachment, proliferation, and differentiation, which are essential for successful tissue regeneration. researchgate.netmdpi.com
This approach has been successfully used to create more stable 3D matrices for skin tissue engineering using succinimidyl alginate-modified fibrin (B1330869) hydrogels. mdpi.com Similarly, RGD-modified acrylamide (B121943) hydrogels have shown enhanced viability and differentiation of neuroblastoma cells, highlighting their potential for neural tissue engineering. d-nb.info
Relevance in Agrochemical and Allied Industries
The succinimide scaffold is a significant structural motif in the development of modern agrochemicals. acs.orgnih.gov Its derivatives have been investigated and utilized as active ingredients in a range of products designed to protect crops and enhance agricultural productivity. ijcps.org The biological activity associated with the succinimide ring allows for the creation of compounds with herbicidal and pesticidal properties. ijcps.org The versatility of the succinimide structure enables chemists to synthesize large libraries of related compounds, facilitating structure-activity relationship (SAR) studies to optimize efficacy and selectivity for specific agricultural targets while aiming to minimize environmental impact. kuey.net
Utilization as Precursors and Synthons in Advanced Organic Synthesis
The succinimide ring is a highly versatile precursor, or synthon, in advanced organic synthesis. ijcps.orgdergipark.org.tr Its unique chemical properties, including multiple reactive sites, make it an invaluable building block for constructing more complex molecules, particularly various heterocyclic compounds. semanticscholar.orgrsc.org N-substituted succinimides can be readily prepared from the reaction of succinic anhydride with primary amines. ijcps.orgresearchgate.netmdpi.com
Chemists have employed succinimide derivatives in a wide array of synthetic transformations. For example, α-alkylidene succinimides can act as Michael acceptors and have been used as C2 or C3 synthons in annulation reactions to create complex fused and spirocyclic ring systems. semanticscholar.org N-aryl succinimides are key substrates in modern catalytic reactions, such as rhodium-catalyzed C-H functionalization, which allows for the direct integration of the succinimide scaffold with other important pharmacophores like phthalazinones. researchgate.net This ability to serve as a reliable and modifiable building block makes the succinimide scaffold a cornerstone in the synthesis of natural products, pharmaceuticals, and functional materials. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-tert-Butylphenyl)succinimide, and how can reaction yields be optimized?
- Methodology :
-
Step 1 : React succinic anhydride with 4-tert-butylaniline in a polar aprotic solvent (e.g., dimethylacetamide) at 80–100°C for 1–2 hours .
-
Step 2 : Acidify the reaction mixture with dilute HCl to precipitate unreacted aniline and byproducts.
-
Step 3 : Purify the product via recrystallization using ethanol or ethyl acetate/xylene mixtures (3:1 v/v) .
-
Optimization : Excess succinic anhydride (1.2–1.5 molar equivalents) and controlled temperature (avoiding decomposition above 120°C) improve yields. Yields typically range from 65–85% .
- Data Table :
| Reactant Ratio (Aniline:Succinic Anhydride) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1:1 | Xylene | 100 | 68 |
| 1:1.2 | DMA | 80 | 82 |
| 1:1.5 | Toluene | 90 | 75 |
Q. How is the crystal structure of this compound characterized?
- Methodology :
-
Single-crystal X-ray diffraction (XRD) is used to determine space groups, lattice parameters, and molecular packing. For example, similar succinimide derivatives crystallize in monoclinic systems (e.g., P2₁/c) with unit cell dimensions a = 10.2 Å, b = 12.5 Å, c = 14.8 Å .
-
Intermolecular interactions (e.g., van der Waals forces between tert-butyl groups) stabilize the lattice .
- Data Table :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Volume (ų) | 1,890 |
| Density (g/cm³) | 1.32 |
| R-factor | 0.045 |
Q. What spectroscopic techniques validate the purity of this compound?
- Methodology :
- FT-IR : Confirm C=O stretches (∼1700–1750 cm⁻¹) and N–H bends (∼1550 cm⁻¹) .
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.5 ppm) and tert-butyl protons (δ 1.3 ppm) .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the reactivity of N-arylsuccinimides in catalytic applications?
- Methodology :
-
Electron-donating groups (e.g., tert-butyl) enhance stability in radical reactions (e.g., N-bromosuccinimide-mediated alkene additions) by reducing electron density at the nitrogen .
-
Steric effects from bulky substituents (e.g., tert-butyl) may reduce reaction rates in electrophilic substitutions .
- Data Table :
| Substituent | Reaction Rate (Relative to H) | Selectivity (%) |
|---|---|---|
| 4-tert-Butyl | 0.8 | 92 |
| 4-Chloro | 1.2 | 88 |
| 4-Methoxy | 1.5 | 85 |
Q. What computational methods predict the thermodynamic properties of this compound?
- Methodology :
- Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) and HOMO-LUMO gaps. For example, BDEs for C–N bonds in succinimides average ∼320 kJ/mol .
- Molecular dynamics simulations assess solubility in solvents like DMSO .
Q. How is this compound applied in bioconjugation chemistry?
- Methodology :
- The succinimide ester reacts with primary amines (e.g., lysine residues) to form stable amide bonds. For heterobifunctional crosslinkers, pair with maleimide groups for thiol coupling .
- Example Protocol :
Dissolve N-hydroxysuccinimide (NHS) ester derivative (10 mM) in DMSO.
Add to protein solution (pH 7.4, 4°C) and incubate for 2 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
